molecular formula C14H14N2O4 B5541512 N-(4-oxochromen-2-yl)morpholine-4-carboxamide

N-(4-oxochromen-2-yl)morpholine-4-carboxamide

Cat. No.: B5541512
M. Wt: 274.27 g/mol
InChI Key: XJQPOIFCIQDOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-oxochromen-2-yl)morpholine-4-carboxamide is a heterocyclic compound that features a chromone core linked to a morpholine ring via a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxochromen-2-yl)morpholine-4-carboxamide typically involves the reaction of 4-oxo-4H-chromene-2-carboxylic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxochromen-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromone ring can be reduced to form hydroxy derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-(4-oxochromen-2-yl)morpholine-4-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-oxochromen-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The chromone core can interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-oxochromen-2-yl)morpholine-4-carboxamide is unique due to the presence of both the chromone core and the morpholine ring, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications that are not observed in simpler analogs.

Properties

IUPAC Name

N-(4-oxochromen-2-yl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c17-11-9-13(20-12-4-2-1-3-10(11)12)15-14(18)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQPOIFCIQDOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.